![molecular formula C16H19NO4S B3154140 N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide CAS No. 77199-00-9](/img/structure/B3154140.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a highly selective antagonist of AMPA receptors, which are involved in synaptic transmission in the central nervous system.
Scientific Research Applications
- Compound A, derived from N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, can act as an NF-κB inhibitor. NF-κB plays a crucial role in cancer progression, and inhibiting it may have therapeutic potential in anticancer drug research .
- Another application involves retinoid nuclear modulators (referred to as compound B). These agents are essential for treating metabolic and immunological diseases. Their impact extends beyond cancer, making them valuable in various therapeutic contexts .
- Compounds C and D, induced by lipopolysaccharides (LPS), exhibit anti-inflammatory properties. These molecules may be beneficial in brain disorders where neuroinflammation, particularly microglial activation, plays a significant role in disease pathogenesis .
- N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide serves as an intermediate in the synthesis of papaverin, a muscle relaxant .
- The compound (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide (also derived from our compound) finds application in preparing medicines that resist Alzheimer’s disease .
- While not directly related to scientific research, it’s interesting to note that the compound has undergone evaluation in the context of flavoring safety. Panels compare its properties with other substances to assess safety and toxicity .
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Neuroinflammation and Brain Disorders
Muscle Relaxant and Synthesis of Papaverin
Alzheimer’s Disease Research
Flavoring and Food Safety Evaluation
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-17-22(18,19)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXOAQIYJWILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229700 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77199-00-9 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77199-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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